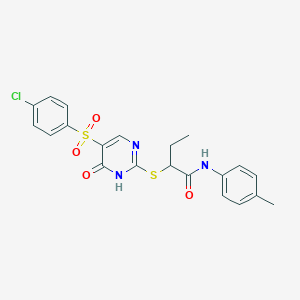
2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide is a useful research compound. Its molecular formula is C21H20ClN3O4S2 and its molecular weight is 477.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
The compound has been implicated in the synthesis of heterocyclic compounds, particularly in the formation of thieno[2,3-b]pyridine derivatives, showcasing its utility in the realm of heterocyclic chemistry. Such derivatives have applications in various fields, including pharmacology and materials science. For instance, the saponification of these derivatives can lead to amino acids, which are crucial in biochemical processes. Moreover, these compounds can undergo further reactions to form structurally diverse and potentially bioactive molecules, hinting at their versatility in drug design and discovery (Harb, Hussein & Mousa, 2006).
Antimicrobial Activities
A derivative of the compound, specifically the 6ʹ-(4-chlorophenyl) variant, has been used as a starting material for synthesizing novel spiro compounds with sulfonamide groups. These compounds demonstrated significant antimicrobial activity against a range of Gram-negative and Gram-positive bacteria, as well as notable antifungal properties. This indicates the potential of the compound in the development of new antimicrobial and antifungal agents, addressing the growing concern of antibiotic resistance (Hafez, El-Gazzar & Zaki, 2016).
Mechanosynthesis in Pharmaceutical Applications
In pharmaceutical applications, the compound has been part of the synthesis of known anti-diabetic drugs through mechanochemistry. This method represents a more sustainable and potentially more efficient approach to drug synthesis, avoiding the use of solvents and potentially offering a greener and more economical alternative for large-scale pharmaceutical production (Tan, Štrukil, Mottillo & Friščić, 2014).
Alzheimer's Disease Drug Development
Furthermore, the compound's derivatives have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease. This research effort indicates the compound’s potential role in creating new treatments for neurodegenerative diseases, a field of high medical importance given the aging global population and the current lack of curative treatments for such conditions (Rehman et al., 2018).
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S2/c1-3-17(19(26)24-15-8-4-13(2)5-9-15)30-21-23-12-18(20(27)25-21)31(28,29)16-10-6-14(22)7-11-16/h4-12,17H,3H2,1-2H3,(H,24,26)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQNNUIMAWCMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2645364.png)


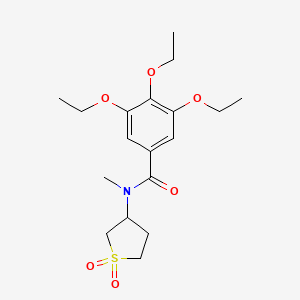

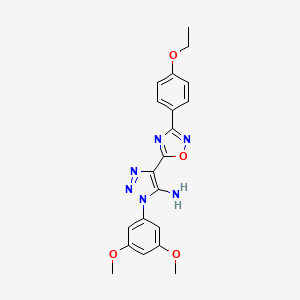

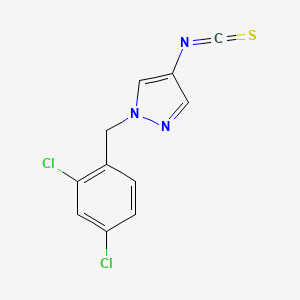
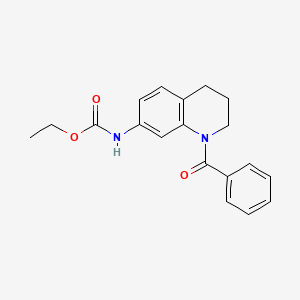
![[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-phenylcyanamide](/img/structure/B2645374.png)
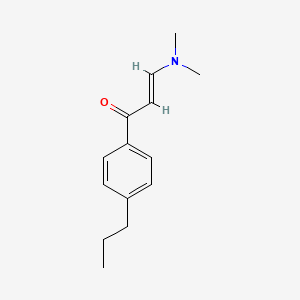

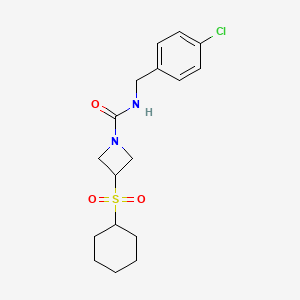
![1-{4-[2-Hydroxy-3-(naphthalen-2-yloxy)propyl]-1,4-diazepan-1-yl}-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2645381.png)
